6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine

Medicinal Chemistry Protecting Group Strategy Synthetic Efficiency

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine (CAS 2514945-35-6, MF C11H13BrN4O2, MW 313.15 g/mol) is a heterocyclic building block comprising an imidazo[4,5-b]pyridine core with a bromine substituent at position 6 and a tert-butoxycarbonyl (Boc)-protected exocyclic amine at position 2. The imidazo[4,5-b]pyridine scaffold serves as a purine bioisostere and is a privileged structure in medicinal chemistry, appearing in kinase inhibitors, bromodomain inhibitors, and antimicrobial/anticancer lead candidates.

Molecular Formula C11H13BrN4O2
Molecular Weight 313.15 g/mol
Cat. No. B13508046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine
Molecular FormulaC11H13BrN4O2
Molecular Weight313.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=N2)Br
InChIInChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-9-14-7-4-6(12)5-13-8(7)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17)
InChIKeyGBTABBMWTFEYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine: Core Structure, Physicochemical Identity, and Synthetic Role


6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine (CAS 2514945-35-6, MF C11H13BrN4O2, MW 313.15 g/mol) is a heterocyclic building block comprising an imidazo[4,5-b]pyridine core with a bromine substituent at position 6 and a tert-butoxycarbonyl (Boc)-protected exocyclic amine at position 2 . The imidazo[4,5-b]pyridine scaffold serves as a purine bioisostere [1] and is a privileged structure in medicinal chemistry, appearing in kinase inhibitors, bromodomain inhibitors, and antimicrobial/anticancer lead candidates [2]. The compound functions primarily as a protected, site-selectively functionalizable intermediate—not as a final bioactive molecule—where the Boc group provides orthogonal amine protection compatible with diverse downstream transformations including Suzuki and Buchwald–Hartwig cross-coupling at the 6-bromo position [3].

Why In-Class Imidazo[4,5-b]pyridines Cannot Substitute 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine in Multi-Step Syntheses


Substituting 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine with close analogs such as 6-bromo-3H-imidazo[4,5-b]pyridin-2-amine (free amine, CAS 1250115-39-9, MW 213.03 g/mol) or 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine introduces either unprotected nucleophilic amine functionality (leading to undesired side reactions during cross-coupling) or a fixed C2-aryl substituent (eliminating the C2 diversification opportunity) [1]. The Boc group in the target compound confers three critical advantages simultaneously: (i) orthogonal protection enabling sequential, chemoselective elaboration of the C2-amine and C6-bromide handles; (ii) enhanced solubility and stability under storage and reaction conditions; and (iii) quantitative deprotection under standard acidic conditions (TFA/CH₂Cl₂) to liberate the free amine for subsequent functionalization . No single in-class compound lacking the Boc-protected 2-amino group concurrently provides all three of these synthetic attributes, making direct substitution impossible without adding extra protection/deprotection steps that reduce overall yield and increase cost [1].

Quantitative Differentiation Evidence for 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine vs. Key Analogs


Orthogonal Protection Advantage: MW and Synthetic Step Efficiency vs. 6-Bromo-3H-imidazo[4,5-b]pyridin-2-amine (Free Amine)

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine (MW 313.15 g/mol) provides the C2-amine in a pre-protected form, eliminating one full synthetic step (Boc protection) compared to starting from the free amine 6-Bromo-3H-imidazo[4,5-b]pyridin-2-amine (MW 213.03 g/mol, CAS 1250115-39-9) [1]. When the free amine is used in cross-coupling sequences, the unprotected exocyclic NH₂ group can compete with desired coupling partners, consume catalyst, and reduce yields; an additional protection step with Boc anhydride (Boc₂O) is then required, typically proceeding in ~85–87% yield over 12–24 hours under standard conditions . Procuring the pre-protected compound therefore avoids both the reagent cost and the ~13–15% material loss inherent in that additional synthetic operation .

Medicinal Chemistry Protecting Group Strategy Synthetic Efficiency

AChE Inhibitory Activity of Structural Analogs: 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine Platform Validation

Although 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine itself serves as a protected intermediate and is not tested directly in enzyme assays, its immediate structural analogs (6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines) demonstrate quantifiable AChE inhibitory activity [1]. In a 2025 study, 6(5)-bromo-2-(4-chlorobenzyl)-3H-imidazo[4,5-b]pyridine (2d) exhibited an IC₅₀ of 9.00 ± 0.10 µg/mL against AChE, while 6(5)-bromo-2-(4-nitrobenzyl)-3H-imidazo[4,5-b]pyridine (2g) showed an IC₅₀ of 15.85 ± 0.05 µg/mL against urease [1]. The target compound, upon Boc deprotection, yields the free 2-amino-6-bromo derivative—a direct synthetic precursor to these bioactive 2-substituted analogs—confirming the platform's activity in validated enzyme inhibition models [1].

Acetylcholinesterase Inhibition Enzyme Inhibition Neurodegeneration

6-Bromo Position Reactivity: Validated Cross-Coupling Versatility in Building Block Libraries

The 6-bromo substituent on the imidazo[4,5-b]pyridine core has been independently validated for both Suzuki and Buchwald–Hartwig cross-coupling reactions in systematic building-block studies [1]. In a 2024 report, the fused bromopyridine moiety was successfully employed in both palladium-catalyzed coupling manifolds, providing versatile access to an expanded scope of imidazopyridines [1]. In a separate 2023 study, Suzuki cross-coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-cyanophenyl boronic acid yielded the targeted 2,6-disubstituted product in 55% isolated yield [2]. The target compound possesses an identical 6-bromo substitution pattern and is therefore expected to exhibit comparable cross-coupling competence, with the added advantage that its Boc-protected 2-amine remains inert under standard palladium-catalyzed conditions [1].

Cross-Coupling Buchwald–Hartwig Suzuki Coupling Building Block

High-Value Application Scenarios for 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine Informed by Quantitative Evidence


Parallel Medicinal Chemistry Libraries Requiring Orthogonal C2/C6 Diversification

In high-throughput medicinal chemistry campaigns where scaffold diversification is prioritized, 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine enables a two-dimensional library approach. The Boc-protected C2-amine remains inert during palladium-catalyzed Suzuki or Buchwald–Hartwig coupling at the 6-bromo position , after which acidic deprotection (TFA/CH₂Cl₂) liberates the free amine for a second round of diversification—for instance, reductive amination, amide coupling, or urea formation. This sequential, chemoselective strategy is not feasible with the free amine analog (CAS 1250115-39-9) without intermediate reprotection, which adds steps and reduces overall yield [1].

Kinase and Bromodomain Inhibitor Lead Optimization Using Purine Bioisostere Scaffolds

Imidazo[4,5-b]pyridines are established purine bioisosteres with demonstrated activity against kinase targets (e.g., Aurora A, PAK4, CDK9) and bromodomains (BRD4, BRDT) . The target compound, after deprotection to the free 2-amine and subsequent 2-substitution, provides access to the 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine chemotype that has shown AChE IC₅₀ values as low as 9.00 µg/mL in biochemical assays [1]. For teams optimizing kinase or bromodomain inhibitors, this building block offers a concise route to explore C2 and C6 substituent effects on target potency and selectivity without committing to a fixed C2 substituent at the procurement stage.

Process Chemistry Scale-Up Where Protected Intermediates Reduce Purification Burden

The Boc protecting group increases the molecular weight (313.15 vs. 213.03 g/mol for the free amine) and typically improves organic solvent solubility and crystallinity, which can simplify extraction and purification during scale-up . Furthermore, the pre-installed Boc group avoids the need to handle Boc anhydride (a lachrymator and moisture-sensitive reagent) in large-scale batch operations, improving process safety and reducing raw material inventory complexity . For CRO and CDMO procurement, purchasing the protected intermediate transfers the protection chemistry burden upstream, allowing in-house resources to focus on higher-value bond-forming steps.

Quote Request

Request a Quote for 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.